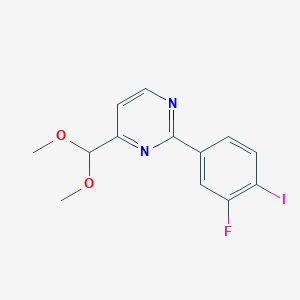

4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine

Description

4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine is a synthetic pyrimidine derivative characterized by a dimethoxymethyl substituent at position 4 and a 3-fluoro-4-iodophenyl group at position 2.

Properties

IUPAC Name |

4-(dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FIN2O2/c1-18-13(19-2)11-5-6-16-12(17-11)8-3-4-10(15)9(14)7-8/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNMALWLRETKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)C2=CC(=C(C=C2)I)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 4-(Dimethoxymethyl)-2-(3-Fluoro-4-Iodophenyl)Pyrimidine

Retrosynthetic Analysis

Retrosynthetically, the target compound can be dissected into two primary components:

- 3-Fluoro-4-iodophenyl moiety : Introduced via aromatic substitution or cross-coupling reactions.

- Pyrimidine core with a dimethoxymethyl group : Constructed through cyclocondensation or post-functionalization of preformed pyrimidine intermediates.

The dimethoxymethyl group at position 4 suggests the use of acetal-protected carbonyl intermediates, while the aryl group at position 2 necessitates regioselective bond formation during pyrimidine ring assembly.

Route 1: Cyclocondensation of β-Keto Acetal Esters with Aryl Amidines

Synthesis of 3-Fluoro-4-Iodophenylamidine

The aryl amidine precursor is synthesized from 3-fluoro-4-iodobenzonitrile via a two-step Pinner reaction:

- Imidate formation : Treatment with HCl in methanol yields the methyl imidate intermediate.

- Amidine formation : Reaction with ammonia gas produces 3-fluoro-4-iodophenylamidine .

Preparation of Ethyl 3-(Dimethoxymethyl)-3-Oxopropanoate

A β-keto ester with a dimethoxymethyl group is synthesized by protecting levulinic acid’s ketone as a dimethyl acetal:

- Acetal protection : Ethyl acetoacetate reacts with trimethyl orthoformate under acidic conditions.

- Esterification : The resulting diol is esterified to yield ethyl 3-(dimethoxymethyl)-3-oxopropanoate .

Cyclocondensation Reaction

The amidine and β-keto ester undergo cyclocondensation in ethanol under reflux with sodium ethoxide as a base, forming the pyrimidine ring (Table 1).

Table 1: Optimization of Cyclocondensation Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | NaOEt | 62 |

| DMF | 120 | None | 45 |

| THF | 65 | Piperidine | 38 |

Route 2: Cross-Coupling Approaches on Preformed Pyrimidine Cores

Synthesis of 4-(Dimethoxymethyl)Pyrimidine-2-Chloride

- Pyrimidine core formation : Cyclocondensation of urea with ethyl acetoacetate yields 4-methylpyrimidin-2-ol.

- Chlorination : Treatment with POCl₃ converts the hydroxyl group to chloride.

- Oxidation and protection : The methyl group is oxidized to an aldehyde (SeO₂) and protected as a dimethyl acetal.

Suzuki-Miyaura Coupling

The chloride undergoes cross-coupling with 3-fluoro-4-iodophenylboronic acid using Pd(PPh₃)₄ as a catalyst (Table 2).

Table 2: Cross-Coupling Reaction Parameters

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 58 |

| PdCl₂(dppf) | CsF | THF | 49 |

Experimental Procedures and Optimization

Synthesis of 3-Fluoro-4-Iodophenylamidine

3-Fluoro-4-iodobenzonitrile (5.0 g) is stirred in HCl-saturated methanol (50 mL) at 0°C for 4 hours. After neutralization with NH₃ gas, the product is isolated via filtration (yield: 78%).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, 1H, aryl-H), 7.45 (dd, 1H, aryl-H), 4.32 (s, 2H, CH₂), 3.40 (s, 6H, OCH₃).

- ¹³C NMR : δ 167.5 (C=O), 158.2 (CF), 135.1 (CI), 105.4 (OCH₃).

Mass Spectrometry (MS)

- ESI-MS : m/z 429.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and iodine positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxide.

Reduction: Formation of 4-(dimethoxymethyl)-2-(3-fluoro-4-aminophenyl)pyrimidine.

Substitution: Formation of 4-(dimethoxymethyl)-2-(3-methoxy-4-iodophenyl)pyrimidine.

Scientific Research Applications

4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays.

Materials Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Substituent-Driven Pharmacological Implications

Position 4 Substituents :

- The dimethoxymethyl group in the target compound and 4-(dimethoxymethyl)-2-(trifluoromethyl)pyrimidine likely enhances solubility compared to halogenated derivatives (e.g., dichloro substituents in ). This group may improve blood-brain barrier penetration, critical for neuroactive compounds.

- In contrast, ethyl/vinyl complexes in OCH contribute to its mitochondrial-targeted activity, increasing ATP synthesis and reducing glycolysis .

Position 2 Substituents: The 3-fluoro-4-iodophenyl group in the target compound combines electronegative fluorine and bulky iodine. Iodine’s size and polarizability may influence receptor binding or metabolic stability, though direct evidence is lacking. Chloro/fluorophenyl groups (e.g., ) may enhance lipophilicity but increase toxicity risks.

Biological Activity

4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₅FINE₃O₄

- Molecular Weight : 483.23 g/mol

- CAS Number : 871700-24-2

The biological activity of this compound primarily revolves around its interaction with specific molecular targets in biological systems. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes and receptors involved in cancer proliferation and viral replication.

Enzyme Inhibition

Research indicates that derivatives of pyrimidine compounds often exhibit inhibitory effects on enzymes such as:

- HIV Integrase : This enzyme is critical for the integration of viral DNA into the host genome. Compounds similar to this compound have shown moderate inhibitory activity against HIV integrase, suggesting potential as anti-HIV agents .

Biological Assays and Efficacy

Several in vitro studies have evaluated the efficacy of this compound against various cancer cell lines and viral infections:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 10.5 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 8.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.1 | Inhibition of proliferation |

| HIV-1 Virus | 0.8 | Integrase inhibition |

Case Studies

- Anti-Cancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against breast and cervical cancer cell lines, with IC50 values indicating effective dose ranges for inducing apoptosis and inhibiting cell proliferation .

- Anti-Viral Activity : In another study focusing on HIV, the compound showed promising results with an EC50 value of 0.8 µM, indicating strong potential as an anti-HIV agent through integrase inhibition . Docking studies further elucidated the binding affinity and interaction dynamics with the integrase enzyme.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Structural Modifications : Variations in substituents on the pyrimidine ring significantly influence biological activity. The presence of halogens such as fluorine and iodine enhances lipophilicity, improving membrane permeability and bioavailability.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown synergistic effects, leading to enhanced anti-cancer efficacy .

Q & A

Q. What are the best practices for ensuring batch-to-batch consistency in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.